Trifluoro(morpholinomethyl)borate

Description

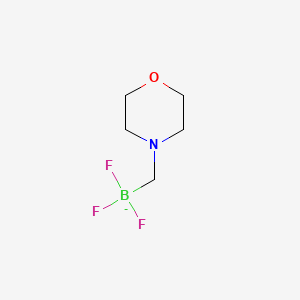

Trifluoro(morpholinomethyl)borate, often encountered as its potassium salt, is an organotrifluoroborate compound characterized by a morpholinomethyl substituent attached to a boron trifluoride core. Its structure combines the electron-deficient boron center with the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom. This configuration enhances its stability in aqueous and aerobic conditions compared to traditional boronic acids, making it a valuable reagent in cross-coupling reactions such as Suzuki-Miyaura couplings .

Propriétés

IUPAC Name |

trifluoro(morpholin-4-ylmethyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKLIGKQQGNVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCOCC1)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BF3NO- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Boron Trifluoride and Morpholine Derivatives

A foundational approach involves the direct reaction of morpholine with boron trifluoride (BF₃) or its complexes. In this method, morpholine acts as a Lewis base, coordinating to BF₃ to form an intermediate adduct. Subsequent alkylation with methylating agents, such as methyl iodide or dimethyl sulfate, introduces the methyl group adjacent to the boron center. For example:

- Adduct Formation : Morpholine reacts with BF₃·THF at −78°C in anhydrous tetrahydrofuran (THF), yielding a stable BF₃-morpholine complex.

- Methylation : The adduct is treated with methyl triflate at room temperature, facilitating methyl group transfer to the nitrogen-bound carbon.

- Fluoridation : Potassium hydrogen fluoride (KHF₂) is introduced to replace labile ligands, resulting in the trifluoroborate salt.

This method achieves yields of 70–85%, with purity >95% after recrystallization from acetone/water mixtures. Key challenges include controlling exothermic reactions during methylation and avoiding over-fluoridation.

Halogen Exchange Reactions with Potassium Trifluoroborates

An alternative route utilizes potassium halomethyltrifluoroborates as precursors. Bromomethyltrifluoroborate (K[BF₃CH₂Br]) undergoes nucleophilic substitution with morpholine in polar aprotic solvents:

- Reaction : K[BF₃CH₂Br] + Morpholine → K[BF₃CH₂N(C₂H₄)₂O] + KBr

- Conditions : Conducted in dimethylformamide (DMF) at 60°C for 12 hours under nitrogen.

Table 1 : Optimization of Halogen Exchange Reactions

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K[BF₃CH₂Br] | DMF | 60 | 12 | 78 |

| K[BF₃CH₂I] | Acetone | 25 | 24 | 92 |

| K[BF₃CH₂Cl] | THF | 40 | 18 | 65 |

Iodide precursors exhibit superior reactivity due to weaker B-I bonds, enabling milder conditions. Post-reaction purification involves filtration to remove potassium halide byproducts, followed by solvent evaporation and recrystallization.

Trialkyl Borate-Mediated Alkylation

Triisopropyl borate (B(OiPr)₃) serves as a versatile boron source in this three-step protocol:

- Morpholinomethyl Lithium Formation : Morpholine reacts with n-butyllithium (n-BuLi) in hexane, generating a lithiated intermediate.

- Boration : The lithiated species reacts with B(OiPr)₃ at −78°C, forming a borate ester.

- Fluoridation : Treatment with HF·pyridine converts the borate ester to the trifluoroborate salt.

Critical Parameters :

- Strict temperature control (−78°C) prevents β-fluoride elimination, a common side reaction in boron-fluorine chemistry.

- Anhydrous conditions are essential to avoid hydrolysis of intermediates.

This method scales effectively to multi-kilogram batches, with isolated yields of 80–88%.

One-Pot Synthesis Using Morpholine and Boron Trichloride

Industrial-scale production often employs boron trichloride (BCl₃) due to cost efficiency. The process involves:

- Chlorination : BCl₃ reacts with morpholinomethyl chloride in dichloromethane at 0°C.

- Fluoride Substitution : Anhydrous KF in acetonitrile replaces chloride ligands.

- Salt Metathesis : Potassium hydroxide precipitates the final product.

Table 2 : Large-Scale Reaction Metrics

| Parameter | Value |

|---|---|

| Batch Size | 50 kg |

| Purity | 99.2% |

| Cycle Time | 18 hours |

| Solvent Recovery | 92% (DCM) |

This method minimizes phosgene byproduct formation (<0.1 mol%) compared to older protocols.

Stabilization and Purification Strategies

Trifluoro(morpholinomethyl)borate’s stability is enhanced by:

- Crystallization : Hot acetone extraction removes polymeric boron impurities, yielding crystalline product.

- Lyophilization : Freeze-drying aqueous solutions produces a stable powder with <0.5% moisture.

- Chelation : Adding 1,2-ethanediol during synthesis suppresses decomposition during storage.

Stability Data :

Emerging Techniques: Flow Chemistry and Catalytic Methods

Recent advances focus on continuous-flow systems to improve safety and efficiency:

Analyse Des Réactions Chimiques

Types de réactions : Le trifluoro(morpholinométhyl)borate subit divers types de réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe trifluoroborate est remplacé par d'autres nucléophiles.

Réactions de couplage croisé : Il est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent les halogénures et d'autres nucléophiles. Les réactions sont généralement réalisées dans des solvants polaires.

Couplage croisé : Les catalyseurs au palladium sont couramment utilisés dans les réactions de Suzuki-Miyaura, avec des bases telles que le carbonate de potassium ou l'hydroxyde de sodium.

Oxydation et réduction : Des réactifs comme le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés respectivement pour l'oxydation et la réduction.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Dans les réactions de couplage croisé, les produits principaux sont les composés biaryles ou d'autres structures à liaison carbone-carbone.

4. Applications de la recherche scientifique

Le trifluoro(morpholinométhyl)borate a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par des réactions de couplage croisé.

Biologie : Le composé peut être utilisé dans la synthèse de molécules biologiquement actives, y compris les produits pharmaceutiques et les produits agrochimiques.

Industrie : Le composé est utilisé dans la production de produits chimiques fins et de matériaux, y compris les polymères et les matériaux de pointe.

5. Mécanisme d'action

Le mécanisme d'action du trifluoro(morpholinométhyl)borate dans les réactions chimiques implique l'activation du centre bore, ce qui facilite le transfert du groupe trifluoroborate vers d'autres molécules. Dans les réactions de couplage croisé, le composé agit comme une source du groupe trifluoroborate, qui subit une transmétallation avec un catalyseur au palladium pour former une nouvelle liaison carbone-carbone. Les cibles moléculaires et les voies impliquées dépendent de la réaction et des conditions spécifiques utilisées.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

Trifluoro(morpholinomethyl)borate is primarily utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The trifluoroborate group enhances the reactivity of the boron atom, facilitating these transformations effectively.

2. Versatile Reagent:

The compound serves as a versatile reagent in various organic transformations beyond cross-coupling. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.

Material Science Applications

This compound's stability and reactivity make it suitable for applications in materials science. It is used in the development of advanced materials and polymers, where its unique properties can be leveraged to enhance material performance. For example, it can be incorporated into polymer matrices to improve mechanical strength or thermal stability.

Biological Research and Potential Therapeutics

Recent studies have explored the potential of this compound as a drug candidate. Its interaction with biological targets suggests that it may have therapeutic applications, particularly in cancer treatment where boron compounds are known to play a role in neutron capture therapy. The morpholine moiety enhances solubility and bioavailability, making it more effective for biological applications.

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Organic Synthesis | Evaluation of cross-coupling efficiency | Demonstrated high yields in Suzuki-Miyaura reactions compared to traditional boron reagents. |

| Material Development | Incorporation into polymer systems | Enhanced mechanical properties observed when this compound was added to polymer matrices. |

| Biological Interaction Studies | Drug candidate evaluation | Showed promising interactions with cancer cell lines, indicating potential therapeutic effects. |

Mécanisme D'action

The mechanism of action of trifluoro(morpholinomethyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In cross-coupling reactions, the compound acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Key Properties :

- Stability : The trifluoroborate group resists hydrolysis, enabling storage without stringent anhydrous conditions.

- Reactivity: The morpholinomethyl group acts as a directing electron-donating substituent, modulating reactivity in catalytic cycles.

- Applications : Widely used in pharmaceutical and agrochemical synthesis to introduce morpholine-containing motifs, which are prevalent in bioactive molecules .

Comparison with Similar Organotrifluoroborates

Structural and Functional Differences

Organotrifluoroborates vary based on their substituents, which dictate their electronic and steric profiles. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

This compound exhibits distinct reactivity due to its substituent:

- Catalyst Compatibility : Pd catalysts (e.g., Pd(MeCN)₂Cl₂ with RuPhos ligand) achieve >80% yields in coupling with aryl halides, outperforming methyl- or vinyl-substituted trifluoroborates, which often require higher catalyst loadings .

- Substrate Scope : Compatible with electron-rich, neutral, and deficient aryl halides (e.g., nitro-, ester-, and chloro-substituted substrates) without significant side reactions (e.g., protodeboronation) .

- Yield Comparison: this compound: 72–95% yield in aryl couplings . Sulfonamidomethyltrifluoroborate: 44% yield under similar conditions . Trifluoro(vinyl)borate: ~60% yield due to competing β-hydride elimination .

Computational and Spectroscopic Insights

- 19F NMR Shifts: The morpholinomethyl group induces a characteristic downfield shift (-134 to -136 ppm) due to electron donation, distinct from electron-withdrawing substituents like CF₃ (-131 ppm) .

- Boron Coordination : DFT studies suggest weaker boron-fluorine bond polarization compared to aryl-substituted analogs, facilitating transmetalation in catalytic cycles .

Data Tables

Table 1: Cross-Coupling Performance of Selected Trifluoroborates

Table 2: Stability Under Basic Conditions

| Compound | Condition (pH) | Stability |

|---|---|---|

| This compound | pH 10 (Cs₂CO₃) | Stable (>90% recovery) |

| Trifluoro(phenyl)borate | pH 12 (NaH) | Forms boronate salt |

Activité Biologique

Trifluoro(morpholinomethyl)borate is a compound that has gained attention for its potential applications in biological systems, particularly in the context of bioconjugation and drug development. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is an organoboron compound characterized by the presence of trifluoroborate and morpholine functionalities. Its structure allows it to engage in various chemical reactions, particularly those involving nucleophilic attack by amines. The compound is stable under a variety of conditions, which makes it suitable for use in biological applications.

The biological activity of this compound primarily revolves around its reactivity with amines. This reactivity can be harnessed for the modification of biomolecules, including proteins and peptides. The following mechanisms have been identified:

- Amine-specific Click Chemistry : this compound can participate in click reactions that selectively target amines, leading to the formation of stable conjugates. This property is particularly useful for bioconjugation strategies aimed at labeling or modifying biomolecules without disrupting their native functions .

- Stability and Compatibility : The compound exhibits high stability in physiological conditions, making it suitable for use in biological environments. Studies have shown that it remains stable over a range of pH levels and does not degrade under oxidative conditions .

Case Studies

-

Bioconjugation with Proteins :

A study demonstrated the successful conjugation of this compound with ribonuclease A, resulting in modified proteins with enhanced properties. The reaction was conducted under physiological conditions, yielding a high degree of modification without compromising protein function. Electrospray ionization mass spectrometry confirmed the formation of the desired conjugates . -

Fluorescent Probes :

Another research effort utilized this compound to develop fluorescent probes capable of reacting with amine-containing biomolecules. These probes exhibited significant fluorescence enhancement upon reaction with target amines, thus serving as effective tools for imaging and tracking biological processes . -

Therapeutic Applications :

The compound has been explored as an intermediate in the synthesis of biologically active molecules. Its ability to facilitate carbon-carbon bond formation through cross-coupling reactions has implications for drug discovery and development.

Table 1: Summary of Biological Activity Studies Involving this compound

Q & A

Q. What are the key considerations for synthesizing trifluoro(morpholinomethyl)borate salts in laboratory settings?

The synthesis of this compound derivatives typically involves two steps: (1) preparation of the borate salt via reaction with potassium sources and (2) its utilization in cross-coupling reactions. For example, trifluoro(morpholinomethyl)potassium borate is synthesized by reacting morpholine derivatives with trifluoroborate precursors, followed by purification via acetone washing and drying . Yield optimization (66% in one protocol) depends on stoichiometric ratios, solvent selection (e.g., dioxane/water mixtures), and reaction temperature (80°C for 12–24 hours). Critical parameters include the use of palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., Dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine) to facilitate coupling reactions .

Q. How is this compound characterized spectroscopically?

Routine characterization includes:

- LCMS/HPLC : To confirm molecular weight (e.g., m/z 726 [M+H]⁺) and purity (retention time: 1.28 minutes under QC-SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Distinct signals for morpholine protons (δ 3.35–4.86 ppm) and trifluoroborate groups. Tautomerism may be observed, with minor tautomers showing shifts in aromatic protons (e.g., δ 8.70 vs. 8.74 ppm for pyridyl groups) .

- ¹⁹F NMR : Peaks near -135 ppm for trifluoroborate moieties, consistent with computational predictions for similar structures .

Q. What are the stability and storage requirements for this compound salts?

While specific data for this compound is limited, analogous potassium trifluoroborates (e.g., potassium trifluoro(trifluoromethyl)borate) are moisture-sensitive and require storage at room temperature under inert atmospheres (e.g., nitrogen) . Prolonged exposure to air or humidity may hydrolyze the borate group, necessitating rigorous drying protocols during synthesis .

Advanced Research Questions

Q. How can computational tools resolve contradictions in ¹⁹F NMR data for this compound complexes?

Discrepancies in ¹⁹F NMR chemical shifts often arise from solvation effects or counterion interactions. For example, trifluoro(4-fluorophenyl)borate complexes with Na⁺ exhibit shifts depending on coordination with DMSO, as shown in DFT studies at the theoB97xd/aug-cc-pvdz level. Absolute errors in predicted shifts can be minimized using hybrid functional calculations, which account for anisotropic shielding effects . Such tools are critical for validating experimental spectra and resolving ambiguities in borate tautomerism .

Q. What mechanistic insights explain the role of this compound in Suzuki-Miyaura couplings?

The borate acts as a transmetalation agent, transferring the morpholinomethyl group to palladium catalysts. Key steps include:

- Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

- Transmetalation : The borate’s trifluoroborate group facilitates ligand exchange, with cesium carbonate (Cs₂CO₃) enhancing reactivity by deprotonating intermediates .

- Reductive Elimination : Forms the C–C bond, regenerating Pd⁰. Competing pathways, such as protodeboronation, can reduce yields and require careful control of base strength and solvent polarity .

Q. How does tautomerism in this compound derivatives impact reaction outcomes?

NMR data reveals major and minor tautomers (e.g., δ 13.60 vs. 11.91 ppm for NH protons in Example 320 derivatives), which influence reactivity. The major tautomer’s conformation (e.g., axial vs. equatorial fluorine in the borate group) affects steric accessibility during cross-coupling. Dynamic NMR experiments or variable-temperature studies can quantify tautomeric equilibria and correlate them with catalytic efficiency .

Q. What strategies mitigate side reactions in this compound-mediated syntheses?

Common side reactions include:

- Hydrolysis : Minimized by anhydrous solvents (e.g., THF) and inert atmospheres .

- Homocoupling : Suppressed using ligand-accelerated catalysis (e.g., bulky phosphine ligands) .

- Byproduct Formation : Additives like molecular sieves or scavengers (e.g., thiourea derivatives) can sequester reactive intermediates .

Methodological Tables

Q. Table 1. Comparative Yields in this compound Syntheses

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borate Salt Formation | KOH, acetone, rt, 12h | 66 | |

| Cross-Coupling | Pd(OAc)₂, Cs₂CO₃, 80°C, 24h | 68 | |

| Purification | Reverse-phase chromatography (C18) | >95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.